molecular formula C21H18N2O2 B12908595 Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl- CAS No. 62096-72-4

Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B12908595
CAS No.: 62096-72-4
M. Wt: 330.4 g/mol
InChI Key: YPMBVAPOGNJAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoxazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid . This reaction results in the formation of the target compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is unique due to its specific substituents and the resulting chemical properties

Biological Activity

Isoxazolo[5,4-b]pyridine derivatives, including 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

1. Overview of Isoxazolo[5,4-b]pyridine

Isoxazolo[5,4-b]pyridines are heterocyclic compounds that exhibit a wide range of biological activities. Their structural framework allows for various substitutions that can enhance their pharmacological properties. The compound in focus, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-, is part of this class and has been studied for its potential therapeutic applications.

2. Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

The synthesis of isoxazolo[5,4-b]pyridines typically involves several methods, including classical and microwave-assisted techniques. For instance, a recent study detailed the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine using aryl sulfonic chlorides and amines under microwave conditions, which yielded compounds with notable antibacterial and antiproliferative activities .

3.1 Antimicrobial Activity

Research indicates that isoxazolo[5,4-b]pyridine derivatives possess significant antimicrobial properties. A study demonstrated that certain derivatives showed activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .

3.2 Antiproliferative Effects

The antiproliferative activity of isoxazolo[5,4-b]pyridines has been evaluated against various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values indicating effective inhibition of proliferation in breast carcinoma cell lines (MCF7), with concentrations required for 50% inhibition reported at around 152 µg/mL .

3.3 Other Biological Activities

In addition to antimicrobial and antiproliferative effects, isoxazolo[5,4-b]pyridines have shown promise in other areas:

  • Antitumor Activity : Compounds have demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Anticonvulsant Effects : Certain studies have highlighted the anticonvulsant potential of these compounds .

4. Case Studies and Research Findings

Several studies have focused on the biological evaluation of isoxazolo[5,4-b]pyridine derivatives:

StudyCompoundActivityIC50 / MIC
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideAntimicrobialMIC: 125 µg/mL
Various isoxazolo derivativesAntiproliferative (MCF7)IC50: 152 µg/mL
Pyrrolo[3,2-d]isoxazole derivativesAntitumorIC50: 6.3 - 18.0 µM

5. Structure-Activity Relationship (SAR)

The biological activity of isoxazolo[5,4-b]pyridines can be influenced by structural modifications:

  • Substituents at the 6-position often enhance potency against cancer cells.
  • The presence of methoxy groups has been correlated with increased lipophilicity and improved cell membrane permeability .

Properties

CAS No.

62096-72-4

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

5-ethyl-6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C21H18N2O2/c1-3-14-13-18-20(15-7-5-4-6-8-15)23-25-21(18)22-19(14)16-9-11-17(24-2)12-10-16/h4-13H,3H2,1-2H3

InChI Key

YPMBVAPOGNJAHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C1C3=CC=C(C=C3)OC)ON=C2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.